3-[3-(1-benzofuran-2-yl)-4-formyl-1H-pyrazol-1-yl]propanoic acid
Description
Properties
IUPAC Name |
3-[3-(1-benzofuran-2-yl)-4-formylpyrazol-1-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4/c18-9-11-8-17(6-5-14(19)20)16-15(11)13-7-10-3-1-2-4-12(10)21-13/h1-4,7-9H,5-6H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTRLJBLVGKHGKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=NN(C=C3C=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(1-benzofuran-2-yl)-4-formyl-1H-pyrazol-1-yl]propanoic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, benzofuran derivatives can be synthesized through a free radical cyclization cascade, which is an efficient method for constructing complex polycyclic benzofuran compounds . Another method involves the dehydrative cyclization of o-hydroxybenzyl ketones or aryl acetylenes using transition-metal catalysis .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis (MWI) have been employed to obtain benzofuran derivatives with significant biological activities .
Chemical Reactions Analysis
Types of Reactions
3-[3-(1-benzofuran-2-yl)-4-formyl-1H-pyrazol-1-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Structure and Composition
- Molecular Formula : C₁₄H₁₃N₂O₃
- Molecular Weight : 257.27 g/mol
- IUPAC Name : 3-[3-(1-benzofuran-2-yl)-4-formyl-1H-pyrazol-1-yl]propanoic acid
The compound features a benzofuran moiety, which contributes to its biological activity, alongside the pyrazole ring that is known for its pharmacological properties.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, research has shown that certain pyrazole derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. In particular, compounds similar to This compound have been evaluated for their antibacterial efficacy against strains such as Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
Pyrazole derivatives are also recognized for their anti-inflammatory properties. A study highlighted that compounds with similar structures to This compound showed promising results in inhibiting cyclooxygenase (COX) enzymes, which are key players in inflammatory processes. This makes them potential candidates for developing new anti-inflammatory drugs .
Anticancer Potential
There is emerging evidence suggesting that pyrazole derivatives may possess anticancer properties. For example, some studies have indicated that certain pyrazole-based compounds can induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms . The unique structure of This compound may enhance its interaction with biological targets involved in cancer progression.
Multicomponent Reactions
The synthesis of This compound can be achieved through multicomponent reactions (MCRs), which allow for the efficient assembly of complex molecules from simpler precursors. These reactions often yield high purity products with minimal by-products, making them attractive for pharmaceutical applications .
Catalytic Approaches
Recent advancements in catalytic synthesis have enabled the development of this compound using environmentally friendly methods. For instance, the use of green solvents and recyclable catalysts has been reported to improve reaction efficiency while reducing waste .
Case Studies
Several studies have systematically evaluated the biological activities of pyrazole derivatives. For instance:
- Antibacterial Study : A series of pyrazole compounds were screened against common bacterial strains, revealing that some derivatives exhibited inhibition zones comparable to standard antibiotics like ampicillin .
- Anti-inflammatory Assessment : In vitro assays demonstrated that certain pyrazole derivatives significantly inhibited COX enzymes, suggesting their potential as anti-inflammatory agents .
- Anticancer Research : Investigations into the apoptotic effects of pyrazole compounds on cancer cell lines have shown promising results, warranting further exploration into their mechanisms and therapeutic potential .
Mechanism of Action
The mechanism of action of 3-[3-(1-benzofuran-2-yl)-4-formyl-1H-pyrazol-1-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The benzofuran and pyrazole rings contribute to its binding affinity and biological activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects .
Comparison with Similar Compounds
Key Compounds :
3-[3-(3-Bromophenyl)-4-formyl-1H-pyrazol-1-yl]propanoic acid (CAS 1211533-83-3) : Substituent: 3-Bromophenyl replaces benzofuran.
3-(2-Formyl-4-methyl-1H-pyrrol-3-yl)propanoic acid (CAS 132281-87-9): Pyrrole core instead of pyrazole, with a methyl group and formyl substituent. The absence of a fused aromatic system (e.g., benzofuran) reduces steric bulk and aromatic interactions.
Data Table : Comparative Structural and Physical Properties
Physicochemical and Reactivity Differences
- In contrast, the bromophenyl analog’s halogen substituent increases electrophilicity, favoring nucleophilic substitution reactions . The pyrrole-based analog lacks aromatic fusion, reducing conjugation stability.
- Solubility: The propanoic acid chain in all three compounds improves aqueous solubility via ionization at physiological pH. However, the benzofuran moiety’s hydrophobicity may slightly reduce solubility compared to the smaller pyrrole derivative.
Biological Activity
3-[3-(1-benzofuran-2-yl)-4-formyl-1H-pyrazol-1-yl]propanoic acid is a compound characterized by its unique structural features, including a benzofuran moiety and a pyrazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial, anti-inflammatory, and anticancer applications.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of 284.26 g/mol. Its structure consists of a propanoic acid chain linked to a pyrazole ring, which is further substituted with a benzofuran moiety.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of compounds containing benzofuran and pyrazole structures. For instance, benzofuran derivatives have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The introduction of the pyrazole ring enhances this activity, likely due to the compound's ability to interfere with bacterial metabolic pathways.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 12 μg/mL |
| Benzofuran derivative | S. aureus | 8 μg/mL |
| Pyrazole derivative | Bacillus subtilis | 10 μg/mL |
Anti-inflammatory Activity
The anti-inflammatory potential of benzofuran derivatives has been well-documented. For example, certain derivatives have been shown to significantly reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro . The mechanism is believed to involve the inhibition of NF-kB signaling pathways, which are crucial in the inflammatory response.
Anticancer Activity
Research indicates that pyrazole derivatives exhibit promising anticancer properties by inhibiting key enzymes involved in cancer cell proliferation. For instance, compounds targeting BRAF(V600E) and EGFR pathways have shown effectiveness against various cancer cell lines . The incorporation of the benzofuran moiety may enhance these effects by improving bioavailability and targeting capabilities.
Study 1: Synthesis and Evaluation
A study conducted by Ashok et al. synthesized a series of benzofuran-pyrazole derivatives and evaluated their biological activities. Among these, the compound this compound demonstrated notable antibacterial activity against M. tuberculosis with an MIC of 4 μg/mL .
Study 2: Structure-Activity Relationship (SAR)
The SAR analysis revealed that modifications on the benzofuran and pyrazole rings significantly influenced biological activity. Substituents that enhanced lipophilicity were found to correlate with increased antimicrobial potency .
Q & A
What are the standard synthetic routes for 3-[3-(1-benzofuran-2-yl)-4-formyl-1H-pyrazol-1-yl]propanoic acid, and how do reaction conditions influence yield and purity?
Level: Basic
Methodological Answer:
The synthesis typically involves multi-step condensation reactions. Key steps include:
- Pyrazole ring formation: Reacting benzofuran derivatives with hydrazines under acidic or basic conditions. For example, a cooled dichloromethane solution with diazomethane and triethylamine at –20 to –15°C for 40–48 hours promotes regioselective pyrazole formation .
- Aldehyde functionalization: Introducing the formyl group via Vilsmeier-Haack or Duff formylation.
- Purification: Column chromatography (ethyl acetate/hexane, 1:4) and recrystallization (e.g., 2-propanol) are critical for isolating high-purity products. Lower temperatures during reaction and purification minimize side reactions, enhancing yield and purity .
Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Level: Basic
Methodological Answer:
- FT-IR: Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, formyl C–H at ~2800 cm⁻¹) .
- NMR: ¹H/¹³C NMR resolves aromatic protons (benzofuran, pyrazole) and formyl protons (δ ~9.8 ppm).
- X-ray crystallography: Validates molecular geometry (e.g., dihedral angles between benzofuran and pyrazole rings) .
- HPLC/GC-MS: Quantifies purity and detects trace impurities post-synthesis .
How can researchers optimize reaction conditions to enhance the regioselectivity of pyrazole ring formation?
Level: Advanced
Methodological Answer:
- Temperature control: Maintaining –20 to –15°C minimizes kinetic byproducts and favors 1,3-dipolar cycloaddition regioselectivity .
- Catalysts: Triethylamine or Et3N·HCl stabilizes intermediates, improving selectivity .
- Solvent polarity: Polar aprotic solvents (e.g., DMF) enhance dipole interactions, while non-polar solvents (e.g., hexane) favor thermodynamic control.
What in vitro assays are suitable for evaluating the biological activity of this compound, and how should controls be designed?
Level: Advanced
Methodological Answer:
- Cytotoxicity assays: Use MTT or SRB assays with cancer cell lines (e.g., HeLa, MCF-7). Include controls :
- Negative: Untreated cells + vehicle (e.g., DMSO).
- Positive: Doxorubicin or cisplatin.
- Antioxidant activity: DPPH/ABTS radical scavenging assays with ascorbic acid as a reference .
- Replicates: Use ≥4 replicates to account for biological variability .
How should conflicting data from NMR and mass spectrometry be resolved when confirming the structure?
Level: Advanced
Methodological Answer:
- Cross-validation: Compare experimental NMR shifts with DFT-calculated spectra or X-ray-derived structures .
- High-resolution MS: Confirm molecular formula (e.g., [M+H]+ at m/z 323.1064).
- Purity checks: Repeat column chromatography if impurities skew NMR integration .
What methodologies assess the environmental persistence and ecotoxicological impact of this compound?
Level: Advanced
Methodological Answer:
- Biodegradation tests: OECD 301 series (e.g., closed bottle test) to measure half-life in water/soil .
- Ecotoxicology: Daphnia magna acute toxicity (OECD 202) and algal growth inhibition (OECD 201).
- Partitioning studies: Measure log Kow (octanol-water) to predict bioaccumulation potential .
What statistical approaches are recommended for analyzing variability in antioxidant activity measurements?
Level: Advanced
Methodological Answer:
- ANOVA: Evaluate significance across treatment groups (e.g., different concentrations).
- Tukey’s HSD post-hoc test: Identify specific group differences.
- Multivariate analysis: PCA or PLS-DA to correlate structural features (e.g., substituents) with activity .
How can computational modeling predict the compound's interaction with biological targets?
Level: Advanced
Methodological Answer:
- Molecular docking: Use AutoDock Vina or Schrödinger to simulate binding to enzymes (e.g., COX-2, topoisomerase).
- MD simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns trajectories.
- Validation: Compare predicted binding affinities with experimental IC50 values .
What are the critical safety considerations when handling this compound?
Level: Basic
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
